N-[(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)acetyl]glycine
Description
N-[(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)acetyl]glycine is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine dione core conjugated to a glycine moiety via an acetyl linker.
Properties
IUPAC Name |
2-[[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)acetyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O5S/c14-6(11-3-7(15)16)4-13-9(17)8-5(1-2-19-8)12-10(13)18/h1-2H,3-4H2,(H,11,14)(H,12,18)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCUYADRZXDQXJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1NC(=O)N(C2=O)CC(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)acetyl]glycine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. Common reagents used in this process include formic acid, triethyl orthoformate, and dimethylformamide dimethylacetal (DMF-DMA) . The reaction conditions often involve heating the reactants to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)acetyl]glycine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or thioethers.
Scientific Research Applications
N-[(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)acetyl]glycine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.
Mechanism of Action
The mechanism of action of N-[(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)acetyl]glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Thieno[3,2-d]pyrimidine Derivatives
The thieno[3,2-d]pyrimidine scaffold is a common feature in several bioactive compounds. Key comparisons include:
3-(2,4-Dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-(2-methoxybenzyl)propanamide
- Structural Difference : Replaces the glycine group with a 2-methoxybenzyl-propanamide moiety.
- Activity : Exhibits an IC₅₀ of 12,000 nM against glucose transporters, indicating weak inhibitory activity .
- Significance : Highlights that substitution at the glycine position drastically alters target engagement, as the bulkier hydrophobic group may reduce affinity for polar targets.
Benzothieno[3,2-d]pyrimidin-4-one Sulfonamide Derivatives
- Structural Difference: Features a benzothieno core instead of thieno and includes sulfonamide groups.
- Activity: Strong COX-2 and iNOS inhibition (e.g., compound 1: IC₅₀ < 10 μM in human keratinocytes) .
- Significance : The sulfonamide group enhances anti-inflammatory activity compared to glycine-linked derivatives, suggesting critical roles for electron-withdrawing substituents in target binding .
Quinazoline-2,4-dione Derivatives
2-(2,4-Dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(2-hydrazineyl-2-oxo-ethyl)acetamide
- Structural Difference: Substitutes the thieno ring with a quinazoline dione system.
- Significance: Demonstrates that the heterocyclic core (thieno vs. benzo) influences metabolic stability and target selectivity.
Comparison with Functional Analogs
Anti-Inflammatory Activity
- Benzothieno[3,2-d]pyrimidine sulfonamides (e.g., compound 1): Suppress PGE₂ and IL-8 production in human keratinocytes (NCTC 2544) and macrophages (J774) at 10 μM .
- N-[(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)acetyl]glycine: No direct anti-inflammatory data are available, but the glycine moiety may reduce membrane permeability compared to sulfonamide derivatives, limiting intracellular efficacy .
Enzyme Inhibition
- Glucose Transporter Inhibitors: The thieno[3,2-d]pyrimidine derivative with a 2-methoxybenzyl group shows weak inhibition (IC₅₀ = 12,000 nM), suggesting that glycine-linked analogs may require additional hydrophobic interactions for potency .
- COX-2 Inhibition : Sulfonamide derivatives achieve sub-micromolar activity, whereas glycine-linked compounds lack the necessary pharmacophore for COX-2 binding .
Physicochemical and Spectral Properties
Biological Activity
N-[(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)acetyl]glycine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C11H10N2O4S
- Molecular Weight : 270.27 g/mol
- CAS Number : [Not specified in search results]
The compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
- Case Study : A study on related thieno[3,2-d]pyrimidine derivatives demonstrated inhibition of colon cancer cell lines with IC50 values ranging from 6.2 µM to 43.4 µM against various cancer cell lines .
Antimicrobial Activity
The thieno[3,2-d]pyrimidine structure is also associated with antimicrobial effects:
- Mechanism of Action : These compounds disrupt bacterial cell wall synthesis or inhibit nucleic acid synthesis.
- Research Findings : Compounds derived from this scaffold have shown activity against Gram-positive and Gram-negative bacteria, as well as fungal strains.
Anti-inflammatory Properties
The compound exhibits anti-inflammatory effects that may be beneficial in treating conditions like arthritis:
- Mechanism of Action : It likely inhibits pro-inflammatory cytokines and enzymes such as COX and LOX.
- Clinical Relevance : Anti-inflammatory activity was noted in a study involving animal models where inflammation was significantly reduced following treatment with similar compounds.
Data Summary Table
| Biological Activity | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Induces apoptosis; inhibits proliferation | |
| Antimicrobial | Disrupts cell wall synthesis | |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines |
Research Findings
Several studies have focused on the biological activities of thieno[3,2-d]pyrimidine derivatives:
- Anticancer Studies : A series of derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines. The results indicated that modifications at specific positions on the thieno[3,2-d]pyrimidine ring enhanced anticancer activity.
- Antimicrobial Evaluation : Various derivatives were tested against a panel of microbial strains. The findings suggested that certain substitutions increased the spectrum of activity against resistant strains.
- Inflammation Models : Animal studies demonstrated that administration of these compounds led to a decrease in inflammatory markers and improved clinical scores in models of arthritis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
